molecular formula C12H17BrO3 B8277093 7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid

7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid

Cat. No. B8277093
M. Wt: 289.16 g/mol
InChI Key: DDUZKBOBNBECAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid is a useful research compound. Its molecular formula is C12H17BrO3 and its molecular weight is 289.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

7-(2-bromo-5-oxocyclopenten-1-yl)heptanoic acid

InChI

InChI=1S/C12H17BrO3/c13-10-7-8-11(14)9(10)5-3-1-2-4-6-12(15)16/h1-8H2,(H,15,16)

InChI Key

DDUZKBOBNBECAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1Br)CCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dried triphenyl phosphine (288 mg) was dissolved in a dried benzene (10 ml), and then 1M bromine in benzene solution (1.1 ml) was added thereto while stirring at 0° C. over 3 minutes. The mixture was stirred for 10 minutes at room temperature, and then dried triethyl amine (0.15 ml) was added thereto at 0° C. Continuously, 7-(2,5-dioxocyclopentyl) heptanoic acid (113 mg) were added thereto. The mixture was stirred for 26 hours, and poured into the same volume of water. The aqueous solution was extracted with three 20 ml portions of ether. The ether layer was washed with water and saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The reaction mixture was purified by thin layer chromatography to afford 7-(2-bromo-5-oxo-1-cyclopentenyl) heptanoic acid (yield 96.6 mg, 67%).
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
7-(2,5-dioxocyclopentyl) heptanoic acid
Quantity
113 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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